4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate
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Overview
Description
4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate is a complex organic compound that features an indole moiety, a cyclohexyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl group in the butanoate ester can be reduced to form alcohols.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents such as methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the butanoate ester can yield 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-hydroxybutanoate .
Scientific Research Applications
4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, influencing pathways related to inflammation and neurotransmission. The compound may also inhibit certain enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoroindole: A simpler compound with a fluorine atom on the indole ring.
4-methylcyclohexanol: A compound with a similar cyclohexyl group but lacking the indole moiety.
Uniqueness
4-methylcyclohexyl 4-{[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoate is unique due to its combination of an indole moiety, a fluorine atom, and a cyclohexyl group. This combination imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C22H29FN2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C22H29FN2O3/c1-14-3-6-17(7-4-14)28-22(27)10-9-21(26)24-12-11-18-15(2)25-20-8-5-16(23)13-19(18)20/h5,8,13-14,17,25H,3-4,6-7,9-12H2,1-2H3,(H,24,26) |
InChI Key |
PWUWHWWBRJVBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Origin of Product |
United States |
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